pravastatin dihydrodiol
Description
Structure
3D Structure
Properties
CAS No. |
124409-20-7 |
|---|---|
Molecular Formula |
C23H38O9 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2R,3S,5R,6S,8S,8aR)-3,5,6-trihydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H38O9/c1-4-11(2)23(31)32-19-10-18(27)22(30)16-9-17(26)12(3)15(21(16)19)6-5-13(24)7-14(25)8-20(28)29/h9,11-15,17-19,21-22,24-27,30H,4-8,10H2,1-3H3,(H,28,29)/t11-,12+,13+,14+,15-,17+,18-,19-,21+,22+/m0/s1 |
InChI Key |
VVBBIFAPOZVEDR-RCGTXINMSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O |
Synonyms |
pravastatin dihydrodiol |
Origin of Product |
United States |
Mechanisms of Pravastatin Dihydrodiol Formation and Biotransformation
Identification as a Major Polar Metabolite of Pravastatin (B1207561)
Pravastatin, a widely utilized HMG-CoA reductase inhibitor, undergoes biotransformation to various metabolites. Among these, pravastatin dihydrodiol has been identified as a significant polar metabolite. Its formation is a key aspect of pravastatin's metabolic fate, particularly in in vitro biological systems.
Isolation from In Vitro Biological Systems
The isolation and identification of this compound have been successfully demonstrated in studies utilizing in vitro biological systems, most notably isolated rat hepatocytes. nih.govtandfonline.com In these experiments, pravastatin sodium was incubated with suspensions of rat hepatocytes. Subsequent analysis of the incubation mixture revealed the presence of two major polar metabolites.
One of these metabolites was identified as this compound (also referred to as CM-2 in some studies). tandfonline.comnih.gov The isolation process from the hepatocyte incubation mixture typically involves purification steps to separate the metabolite from other components. tandfonline.com The structural confirmation of the isolated compound as 3',5'-dihydrodiol has been achieved through advanced analytical techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comnih.gov The 'H-NMR spectrum of the isolated metabolite was found to be in agreement with that of a synthetically prepared 3',5'-dihydrodiol standard. tandfonline.com
Relationship to Pravastatin Metabolic Pathways
The metabolism of pravastatin is multifaceted, involving several biotransformation pathways. The formation of this compound represents a distinct route within the broader metabolic map of the parent drug. nih.govpharmgkb.org While major metabolic pathways for pravastatin include isomerization to 6-epi-pravastatin and the 3α-hydroxy isomer of pravastatin (SQ 31,906), as well as enzymatic ring hydroxylation, the formation of the dihydrodiol metabolite proceeds through a different mechanism. fda.govnih.gov
Precursor Identification and Elucidation of Formation Pathway
The formation of this compound is not a direct conversion from pravastatin but involves a reactive intermediate. Research has elucidated a specific pathway involving an epoxide precursor and subsequent non-enzymatic transformations.
Role of Pravastatin Epoxide Intermediates (e.g., 4'a beta, 5' beta-epoxide)
The key precursor in the formation of this compound has been identified as a pravastatin epoxide intermediate. nih.govtandfonline.com Specifically, studies have pinpointed the 4'a beta, 5' beta-epoxide on the decalin moiety of pravastatin as the critical intermediate. nih.govtandfonline.comnih.gov The formation of this epoxide is a crucial initial step in this metabolic branch. The structures of synthetic pravastatin epoxides, including the 4'a beta, 5' beta-epoxide, have been established to confirm their role as precursors to the observed metabolites. tandfonline.comnih.gov This epoxide is a common intermediate for both the formation of this compound and a glutathione (B108866) conjugate. nih.govtandfonline.com
Non-Enzymatic Hydrolysis of Epoxide as a Primary Formation Mechanism
A significant finding in the elucidation of the this compound formation pathway is the nature of the epoxide's conversion. The hydrolysis of the 4'a beta, 5' beta-epoxide intermediate to form the dihydrodiol is a non-enzymatic process. nih.gov This contrasts with the formation of the glutathione conjugate from the same epoxide, which is an enzymatic reaction. nih.gov The non-enzymatic hydrolysis indicates that the conversion can occur spontaneously in an aqueous environment without the requirement of a specific hydrolase enzyme.
Intramolecular Double Bond Migration in Dihydrodiol Formation
The formation of this compound from the epoxide intermediate is accompanied by a notable molecular rearrangement. nih.gov This process involves an intramolecular migration of a double bond. nih.gov This rearrangement is a key feature of the transformation, leading to the specific stereochemistry and structure of the final dihydrodiol metabolite. The structural elucidation of the 3',5'-dihydrodiol confirms the outcome of this migration. tandfonline.com
Interactive Data Table: Metabolites of Pravastatin
| Metabolite Name | Precursor | Formation Mechanism | Key Characteristics |
| This compound | 4'a beta, 5' beta-epoxide | Non-enzymatic hydrolysis | Involves intramolecular double bond migration. A major polar metabolite in vitro. |
| 6-epi-pravastatin | Pravastatin | Isomerization | An isomeric form of pravastatin. |
| 3α-hydroxy isomer (SQ 31,906) | Pravastatin | Isomerization | Possesses 1/10 to 1/40 the HMG-CoA reductase inhibitory activity of pravastatin. fda.gov |
| Glutathione Conjugate | 4'a beta, 5' beta-epoxide | Enzymatic conjugation | Formed from the same epoxide intermediate as this compound. |
| SQ 31,945 | Pravastatin | Enzymatic ring hydroxylation | A product of enzymatic hydroxylation on the ring structure. |
Enzymatic Influences and Metabolic Pathways Involved
The metabolic fate of pravastatin is complex, with the formation of polar metabolites being a key aspect of its biotransformation. Research conducted on isolated rat hepatocytes has been instrumental in elucidating the pathways leading to this compound.
The initial and critical step in the formation of this compound is the epoxidation of the parent pravastatin molecule. This reaction is directly associated with the hepatic monooxygenase system, specifically the cytochrome P-450 enzymes. tandfonline.comnih.govtandfonline.com Studies have demonstrated that pravastatin is metabolized to a 4'aβ,5'β-epoxide intermediate on the decalin moiety of the molecule. tandfonline.comnih.govtandfonline.comtandfonline.com The involvement of cytochrome P-450 is evidenced by the fact that inhibitors of this enzyme system, such as SKF-525A, can block the formation of the downstream metabolites, including the dihydrodiol. tandfonline.com
Once the epoxide intermediate is formed, the subsequent conversion to this compound occurs through a non-enzymatic process. tandfonline.comnih.govtandfonline.com This step involves the hydrolysis of the epoxide, which is accompanied by an intramolecular migration of a double bond. tandfonline.comnih.govtandfonline.com Therefore, while the initial epoxidation is an enzyme-mediated event dependent on the hepatic monooxygenase system, the final formation of the dihydrodiol from the epoxide is a spontaneous chemical reaction. tandfonline.comnih.govtandfonline.com
In isolated rat hepatocyte studies, this compound was identified as one of two major polar metabolites, the other being a glutathione conjugate, both originating from the same epoxide intermediate. tandfonline.comnih.govtandfonline.com The structure of this compound has been confirmed as 3',5'-dihydrodiol-pravastatin through detailed spectroscopic analysis, including one- and two-dimensional NMR spectroscopy. tandfonline.comportico.org
The formation of dihydrodiol metabolites is not unique to pravastatin and has been observed in the metabolism of other compounds, including other statins and different classes of drugs. A comparison of these pathways highlights both similarities and differences in the enzymatic processes involved.
Simvastatin (B1681759): Simvastatin, another widely prescribed statin, also undergoes metabolism to form a dihydrodiol derivative. In the case of simvastatin, the formation of a 3',5'-dihydrodiol metabolite has been identified. researchgate.net Unlike the non-enzymatic final step in this compound formation, the metabolism of simvastatin to its dihydrodiol is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. researchgate.net This indicates a more direct and continuous enzymatic involvement in the dihydrodiol formation for simvastatin compared to pravastatin.
MMB022: MMB022, a synthetic cannabinoid, also demonstrates dihydrodiol formation as a major biotransformation pathway. researchgate.netnih.gov Studies involving human liver microsomes have identified a dihydrodiol metabolite as one of the main products of MMB022 metabolism. researchgate.netnih.gov This pathway, similar to simvastatin, is an important route for the biotransformation of the parent compound. researchgate.netnih.gov
The following table provides a comparative overview of the key features of dihydrodiol formation for these compounds.
| Feature | Pravastatin | Simvastatin | MMB022 |
| Metabolite | Pravastatin 3',5'-dihydrodiol tandfonline.comportico.org | Simvastatin 3',5'-dihydrodiol researchgate.net | Dihydrodiol metabolite researchgate.netnih.gov |
| Precursor | 4'aβ,5'β-epoxide tandfonline.comnih.govtandfonline.com | Not explicitly detailed | Alkene at the pentenyl side chain researchgate.netnih.gov |
| Key Enzymes | Cytochrome P-450 (for epoxidation) tandfonline.comnih.govtandfonline.com | CYP3A4 researchgate.net | Not explicitly detailed |
| Final Step | Non-enzymatic hydrolysis tandfonline.comnih.govtandfonline.com | Enzymatic researchgate.net | Enzymatic researchgate.netnih.gov |
| Significance | Major polar metabolite in rat hepatocytes tandfonline.comnih.govtandfonline.com | Identified metabolite | Major biotransformation pathway researchgate.netnih.gov |
Structural Elucidation and Spectroscopic Characterization of Pravastatin Dihydrodiol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determinationtandfonline.comnih.gov
NMR spectroscopy has been instrumental in the complete structural and stereochemical elucidation of pravastatin (B1207561) dihydrodiol. tandfonline.comnih.gov Both one-dimensional and two-dimensional NMR techniques have been employed to assign the complex proton and carbon signals of this metabolite. tandfonline.com
One-Dimensional NMR Techniquestandfonline.com
One-dimensional ¹H-NMR spectroscopy provides initial, yet crucial, information about the chemical environment of the protons within the pravastatin dihydrodiol molecule. The chemical shifts and coupling constants of the proton signals offer evidence for the presence of specific functional groups and their relative orientations. tandfonline.com For instance, the analysis of the ¹H-NMR spectrum of a synthetic version of the 3',5'-dihydrodiol metabolite (referred to as CM-2) showed a strong correlation with the spectrum of the isolated metabolite, confirming its structure. tandfonline.com
Two-Dimensional NMR Techniquestandfonline.comnih.gov
To unravel the complex and often overlapping signals in the one-dimensional NMR spectrum, two-dimensional NMR experiments are essential. tandfonline.comnih.gov Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish proton-proton connectivities and through-space proximities, respectively. nih.govmdpi.com For example, COSY experiments have been used to identify coupled proton pairs, such as H3-H4 and H8-H8a, which helps to piece together the carbon framework of the molecule. mdpi.com Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate proton signals with their directly attached carbon atoms and to trace longer-range carbon-proton couplings, respectively, which is vital for assigning the carbon skeleton. nih.gov
Stereochemical Assignments (e.g., 3',5'-dihydrodiol)tandfonline.com
The precise stereochemistry of the 3',5'-dihydrodiol was determined through careful analysis of NMR data. tandfonline.com The stereochemistry of the 5'-carbon was established by comparing the NMR data of the metabolite with that of a synthetically prepared dihydrodiol-lactone. tandfonline.com The absolute configurations of the compound were deduced from those of the parent compound, pravastatin sodium. tandfonline.com This detailed stereochemical assignment is critical as the biological activity of molecules often depends on their specific three-dimensional arrangement.
Mass Spectrometric Approaches to Metabolite Identificationmdpi.comuu.nl
Mass spectrometry (MS) is a key analytical technique for identifying and confirming the structure of metabolites like this compound. mdpi.comuu.nl Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination for separating metabolites from complex biological matrices and determining their molecular weights. mdpi.com
High-resolution mass spectrometry can provide the exact molecular formula of the metabolite. For a related compound, 4a,5-dihydropravastatin, accurate mass measurement yielded a molecular formula of C₂₃H₃₈O₇Na for the sodium adduct. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural clues. For instance, characteristic losses, such as an α-methylbutyrate group, an acetate (B1210297) group from the δ-lactone, and water, are indicative of the statin backbone. mdpi.com
Advanced Analytical Methodologies for the Detection and Quantification of Pravastatin Dihydrodiol
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications.nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of pravastatin (B1207561) and its derivatives due to its high sensitivity and specificity. scholarsresearchlibrary.comnih.gov It allows for the separation of structurally similar compounds followed by their precise mass determination.
High-Resolution Mass Spectrometry for Metabolite Profiling.nih.gov
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites and impurities. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which enables the determination of elemental compositions for unknown peaks.
In the context of pravastatin, researchers have utilized HRMS to characterize process-related impurities and metabolites. For instance, an LTQ Orbitrap mass spectrometer, operated in the positive ion mode with a resolution of 60,000, was used to identify an impurity in pravastatin samples. mdpi.com The accurate mass measurement for the sodium adduct of the impurity yielded an m/z of 449.25097, corresponding to a molecular formula of C₂₃H₃₈O₇Na. mdpi.com This level of precision, combined with fragmentation data, definitively identified the impurity as 4a,5-dihydropravastatin. mdpi.com The fragmentation spectrum showed characteristic losses for statins, but with a 2-Dalton mass difference compared to pravastatin, confirming the saturation of a double bond in the hexahydronaphthalene (B12109599) ring system. mdpi.com
A validated liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) method has also been developed for the simultaneous quantification of seven different statins and four of their active metabolites in human plasma, demonstrating the capability of HRMS in complex metabolite profiling and therapeutic drug monitoring. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Impurity Detection.nih.gov
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. When coupled with mass spectrometry, UPLC-MS is exceptionally effective for detecting and quantifying impurities, such as dihydropravastatin. nih.gov
Dihydrostatins are challenging impurities because they lack the chromophore present in the parent statin, making them invisible to standard HPLC-UV detection methods set at 238 nm. mdpi.comnih.gov However, UPLC-MS can readily detect these compounds. Studies have successfully used UPLC-MS to detect 4a,5-dihydropravastatin in commercial pravastatin tablets and fermentation broths. mdpi.comnih.gov In one study, levels of dihydropravastatin were found to be up to approximately 0.1% in some commercial samples. nih.gov
The typical UPLC-MS setup for this analysis involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with formic acid. mdpi.com Mass spectrometry is often performed in the positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 150–600. mdpi.com
| Parameter | Condition |
|---|---|
| UPLC System | Acquity UPLC with Photodiode Array (PDA) and Quattro Micro triple quadrupole MS |
| Column | Waters Sunfire C18, 150 × 4.6 mm, 3.5 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 60% methanol (B129727) + 39.9% Milli-Q water + 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.04% formic acid |
| Flow Rate | 1.2 mL/min |
| MS Ionization Mode | Electrospray Positive (ESI+) |
| MS Scan Range | m/z 150–600 |
Gas Chromatography-Mass Spectrometry (GC/MS) after Derivatization for Related Dihydrodiols.nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of statins and their metabolites, though it requires a derivatization step to increase the volatility and thermal stability of these polar compounds. fu-berlin.denih.gov Silylation is a common derivatization strategy. fu-berlin.de
For related dihydrostatins, such as dihydrolovastatin, analysis has been performed using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com A specific method for pravastatin and its major metabolites in human serum involved a two-step derivatization process. nih.gov First, the carboxylic acid group was esterified using pentafluorobenzyl bromide (PFBBr), followed by silylation of the hydroxyl groups with BSTFA. nih.gov This dual derivatization allows for highly sensitive detection using negative ion chemical ionization (NICI) mass spectrometry. nih.gov The method achieved a limit of detection of 0.3 ng/mL for each compound in serum. nih.gov
More recent GC-MS/MS methods using multiple reaction monitoring (MRM) have been developed for the simultaneous analysis of several statins, including pravastatin, after silylation. nih.gov The MRM approach significantly enhances selectivity and lowers detection limits compared to total ion current (TIC) monitoring. nih.gov
Challenges and Advancements in Metabolite Quantitation in Biological Matrices.mdpi.commdpi.com
The quantitative analysis of pravastatin and its metabolites, including dihydrodiols, in biological matrices like plasma and urine presents several challenges but has seen significant advancements. ung.sisci-hub.se
Challenges:
Analyte Stability and Interconversion: A major challenge is the pH-dependent interconversion between the active hydroxy acid form of a statin and its inactive lactone form. sci-hub.se This can lead to inaccurate quantification if not properly controlled during sample collection, processing, and storage. sci-hub.se For pravastatin, maintaining samples at a buffered pH of 4.5 and low temperatures can minimize the hydrolysis of the lactone form. nih.gov
Matrix Effects: Biological samples are complex, containing endogenous components like proteins, lipids, and salts that can interfere with the analysis. mdpi.com These matrix components can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. mdpi.com
Low Concentrations: Metabolites are often present at very low concentrations (ng/mL or lower) in biological fluids, requiring highly sensitive analytical methods. scholarsresearchlibrary.comnih.gov
Extraction Efficiency: Efficiently extracting the analytes from the biological matrix is crucial for accurate quantification. nih.gov Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used, but their recovery can be variable, especially for polar metabolites. nih.govosf.io
Advancements:
Improved Extraction Techniques: While traditional LLE and SPE are effective, newer microextraction techniques are being developed to improve efficiency and reduce solvent consumption. mdpi.com
Sensitive Instrumentation: The development of UPLC and HRMS has significantly advanced the field. nih.govmdpi.com UPLC provides superior chromatographic separation, while HRMS offers the high sensitivity and specificity needed to measure low-concentration metabolites and distinguish them from interfering matrix components. mdpi.com Tandem mass spectrometry (MS/MS) methods provide excellent selectivity and have achieved lower limits of quantitation in the sub-ng/mL range for pravastatin. scholarsresearchlibrary.comnih.govwalshmedicalmedia.com
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., pravastatin-d5) is a key advancement for accurate quantification. nih.gov These standards behave almost identically to the analyte during extraction and ionization, effectively compensating for matrix effects and variations in recovery. nih.gov
| Parameter | Condition |
|---|---|
| Instrumentation | UFLC-Tandem Mass Spectrometry (API 4000) |
| Extraction | Solid Phase Extraction (Strata X cartridges) |
| Column | Hypurity Advance C18, 50 x 4.6 mm, 5µm |
| Mobile Phase | Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (80:20, v/v) |
| Ionization Mode | ESI Negative |
| Monitored Transition (Pravastatin) | m/z 423.1 → 321.2 |
| Monitored Transition (Internal Standard) | m/z 344.0 → 193.8 (Omeprazole) |
| Linearity Range | 5.078 ng/mL to 210.534 ng/mL |
| Recovery (Pravastatin) | 87.50% |
Preclinical Investigations of Pravastatin Dihydrodiol in in Vitro and Ex Vivo Models
Studies in Isolated Hepatocyte Systems (e.g., Rat Hepatocytes)
In vitro studies utilizing isolated rat hepatocytes have been instrumental in elucidating the metabolic fate of pravastatin (B1207561). When pravastatin sodium is introduced to these liver cells, two major polar metabolites are formed: a glutathione (B108866) conjugate and a dihydrodiol. nih.gov The dihydrodiol metabolite, specifically the 3',5'-dihydrodiol (referred to as CM-2), has been structurally characterized using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The formation of these metabolites is a key aspect of pravastatin's biotransformation. Research indicates that both the glutathione conjugate and the dihydrodiol originate from a common intermediate, an epoxide formed on the decalin moiety of the pravastatin molecule. nih.gov This epoxide has been identified as the 4'a beta,5' beta-epoxide. nih.gov The subsequent conversion of this epoxide leads to the two distinct metabolites observed in hepatocyte systems. nih.govnih.gov
The selective action of pravastatin on liver cells is a significant finding from these studies. nih.gov Investigations in freshly isolated rat hepatocytes show strong inhibition of sterol synthesis. nih.gov This tissue selectivity is a hallmark of pravastatin's pharmacological profile. nih.gov
Table 1: Major Metabolites of Pravastatin in Isolated Rat Hepatocytes
| Metabolite Name | Abbreviation | Method of Identification | Precursor |
| 4'a alpha-glutathione conjugate | CM-1 | NMR Spectroscopy | 4'a beta,5' beta-epoxide |
| 3',5'-dihydrodiol | CM-2 | NMR Spectroscopy | 4'a beta,5' beta-epoxide |
Microsomal Incubation Studies and Epoxide Hydrolase Activities
Microsomal incubation studies are crucial for understanding the enzymatic processes involved in drug metabolism. Epoxide hydrolases are enzymes that hydrate (B1144303) epoxides to form dihydrodiols. ucanr.edu These enzymes exist in at least four forms in vertebrate systems, with the microsomal form being particularly important for the metabolism of various compounds. ucanr.edu
In the context of pravastatin metabolism, the formation of pravastatin dihydrodiol from its epoxide intermediate involves the action of epoxide hydrolase. While the formation of the glutathione conjugate is an enzymatic process, the creation of the dihydrodiol is described as a non-enzymatic hydrolysis of the epoxide, which is accompanied by an intramolecular migration of a double bond. nih.gov
Microsomal epoxide hydrolase is defined by its activity in microsomal fractions, catalyzing the hydrolysis of substrates to their corresponding diols. ucanr.edu The activity of these enzymes is a key determinant in the metabolic pathway of compounds that form epoxide intermediates.
Role of Cytosolic Systems in Metabolite Formation
The cytosol of liver cells also plays a critical role in the metabolism of pravastatin. A rat liver cytosol system has been shown to convert a synthetic 4'a beta, 5' beta-epoxide of pravastatin into the 4'a alpha-glutathione conjugate (CM-1). nih.gov This finding supports the proposal that this specific epoxide is the common metabolic intermediate for both the glutathione conjugate and the dihydrodiol metabolite. nih.gov
The formation of the glutathione conjugate is an enzymatically driven process within the cytosol. nih.gov In contrast, the formation of the dihydrodiol metabolite from the same epoxide intermediate proceeds via non-enzymatic hydrolysis. nih.gov This highlights the dual pathways, one enzymatic and one non-enzymatic, originating from a single epoxide intermediate within the cellular environment of hepatocytes.
Ex Vivo Analysis of Metabolite Profiles in Tissue Samples
Ex vivo analyses have further confirmed the tissue-selective nature of pravastatin's effects. nih.gov Experiments in rats and mice have demonstrated the selective inhibition of sterol synthesis in the liver, with much weaker inhibition observed in non-hepatic tissues. nih.gov This selectivity is a key characteristic of pravastatin, distinguishing it from more lipophilic statins. The hydrophilic nature of pravastatin contributes to its high uptake by the liver via active transport mechanisms, while its uptake by other tissues is limited. nih.gov
The metabolite profile of pravastatin is influenced by its route of administration and species-specific differences. researchgate.net Following oral administration, pravastatin undergoes significant first-pass metabolism in the liver. nih.govresearchgate.net While specific ex vivo metabolite profiles focusing solely on this compound in various tissue samples are not extensively detailed in the provided search results, the collective evidence points to the liver as the primary site of its formation.
Theoretical and Mechanistic Insights into Pravastatin Dihydrodiol Metabolism
Molecular Modeling and Computational Chemistry in Pathway Prediction
The metabolism of pravastatin (B1207561), a widely used cholesterol-lowering medication, involves several transformation pathways, with the formation of pravastatin dihydrodiol being a notable route. nih.govtandfonline.com While pravastatin is primarily metabolized through glucuronidation and isomerization, with minimal involvement of the cytochrome P450 (CYP) system, computational methods are increasingly employed to predict and understand its metabolic fate. drugbank.comwikipedia.org
Molecular modeling and computational chemistry offer powerful tools to elucidate the potential metabolic pathways of drugs like pravastatin. These in silico approaches can predict the likelihood of various metabolic reactions by simulating the interaction between the drug molecule and metabolic enzymes. For instance, computational models can help identify which specific CYP isoenzymes, although minor players in pravastatin metabolism, might be involved. wikipedia.org
Physiologically based pharmacokinetic (PBPK) modeling is a key computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov For pravastatin, PBPK models can simulate its journey through the body, including its uptake by the liver via transporters like organic anion-transporting polypeptide (OATP) 1B1 and its subsequent biliary excretion. nih.govpharmgkb.org By integrating in vitro data from human liver microsomes and other cellular systems, these models can predict the plasma and liver concentrations of pravastatin and its metabolites, including the dihydrodiol derivative. nih.gov Sensitivity analyses within these models can further reveal how variations in transporter activity might impact the formation and elimination of metabolites. nih.gov
Furthermore, computational tools like Rosetta have been utilized to engineer enzymes, such as cytochrome P450s, for the specific production of pravastatin from its precursor, compactin. nih.govresearchgate.net These engineering efforts rely on molecular modeling to predict mutations that would enhance the desired stereoselective hydroxylation, demonstrating the power of computational chemistry in controlling metabolic pathways. nih.govresearchgate.net Graph-based forward synthesis prediction models, which consider the molecular structure of the substrate and the enzyme's amino acid sequence, are also emerging as valuable tools for predicting the products of enzymatic reactions, with potential applications in understanding drug metabolism. mit.edu
Stereochemical Implications of Metabolic Transformations
The metabolism of pravastatin gives rise to several metabolites, and the stereochemistry of these transformations is a critical aspect of its biological activity and clearance. Pravastatin itself has a specific 3R,5R stereochemistry in its dihydroxyheptanoic acid side chain, which is essential for its inhibitory activity on HMG-CoA reductase. wikipedia.org
One of the major metabolites of pravastatin is the 3α-hydroxy isomer, also known as SQ 31,906. drugbank.comdroracle.ai The formation of this isomer involves an allylic rearrangement. Another significant metabolite is 6-epi-pravastatin. The relative stability of these isomers is influenced by their stereochemistry. For example, the 6α-hydroxy group in 6-epi-pravastatin has a 1,3-diaxial interaction with the 2-methylbutyryl group, creating steric strain that drives its isomerization to the more stable 3α-isomer.
The formation of this compound also has significant stereochemical implications. Studies using rat hepatocytes have identified a 3',5'-dihydrodiol metabolite (CM-2). nih.govtandfonline.com The stereochemistry of this metabolite was determined using nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.com It is proposed that the formation of the dihydrodiol proceeds through a pravastatin epoxide intermediate. nih.govtandfonline.com The stereochemistry of the final dihydrodiol product is dependent on the stereochemistry of this epoxide precursor and the mechanism of its hydration. tandfonline.com
The stereoselectivity of metabolic enzymes plays a crucial role in determining the fate of pravastatin. researchgate.net Different enzymes may catalyze the formation of different stereoisomers, or the same enzyme may exhibit different affinities for the various stereoisomers of the parent drug. researchgate.net For instance, computational studies have been employed to engineer cytochrome P450 enzymes to favor the production of pravastatin over its epimer, 6-epi-pravastatin, from compactin, highlighting the importance of enzyme stereoselectivity. nih.govresearchgate.net
Table 1: Key Pravastatin Metabolites and their Stereochemical Features
| Metabolite | Key Stereochemical Feature | Formation Pathway | Reference |
| 3α-hydroxy isomer (SQ 31,906) | Isomerization of the 6-hydroxy group to the 3α position | Allylic rearrangement | drugbank.comdroracle.ai |
| 6-epi-pravastatin | Epimer at the 6-position | Isomerization | |
| 3',5'-dihydrodiol (CM-2) | Dihydroxylation of the naphthalene (B1677914) ring system | Epoxide-diol pathway | nih.govtandfonline.com |
| 4'a alpha-glutathione conjugate (CM-1) | Glutathione (B108866) conjugation | Epoxide intermediate | nih.govtandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Considerations for Pravastatin Metabolites
While specific QSAR studies focusing solely on this compound are not extensively reported, the principles of QSAR can be applied to understand the impact of its formation. The conversion of pravastatin to its dihydrodiol metabolite involves the saturation of a double bond in the naphthalene ring system. nih.govtandfonline.com This structural change alters the molecule's hydrophilicity, size, and electronic properties, which are key descriptors in QSAR models. mdpi.com
Generally, statins are classified as either lipophilic or hydrophilic. nih.gov Pravastatin is considered one of the more hydrophilic statins. pharmgkb.org The addition of two hydroxyl groups to form the dihydrodiol would further increase its hydrophilicity. This change in polarity can significantly influence its distribution into tissues and its interaction with drug transporters and metabolizing enzymes. mdpi.com
Furthermore, QSAR models are increasingly used to predict various aspects of a drug's ADME profile, including its potential for drug-drug interactions by inhibiting or inducing metabolizing enzymes like cytochrome P450s. mdpi.com Although pravastatin has a low propensity for CYP-mediated metabolism, QSAR could help assess the potential of its dihydrodiol metabolite to interact with these enzymes. wikipedia.org The development of predictive models for hepatotoxicity also utilizes QSAR principles by linking chemical structures to gene expression changes and metabolic pathway perturbations. semanticscholar.org
Prospective Research Directions and Biological Relevance of Pravastatin Dihydrodiol Studies
Investigation of Potential Unexplored Biological Activities and Pharmacodynamics of the Metabolite
Although early research in isolated rat hepatocytes identified pravastatin (B1207561) dihydrodiol as a major metabolite, its own biological activities remain largely uncharted territory. tandfonline.comtandfonline.com Initial findings suggest that the 3',5'-dihydrodiol metabolite of a similar statin, simvastatin (B1681759), was inactive as an inhibitor of HMG-CoA reductase. researchgate.net This suggests that pravastatin dihydrodiol may also lack significant cholesterol-lowering activity. However, this does not preclude other potential biological effects.
Future research should focus on screening this compound for a broad range of biological activities beyond HMG-CoA reductase inhibition. This could include investigating its potential effects on other enzymatic pathways, cellular signaling cascades, or inflammatory responses. Given that its parent compound, pravastatin, has pleiotropic effects, exploring whether the dihydrodiol metabolite contributes to or modulates these effects would be a valuable line of inquiry. The structural modifications from pravastatin to this compound, specifically the saturation of a double bond in the decalin ring system, could lead to novel interactions with biological targets. tandfonline.com
Contribution to the Overall Pharmacokinetic and Pharmacodynamic Profile of Pravastatin
This compound is formed via the metabolism of pravastatin. nih.gov Studies in isolated rat hepatocytes have shown that it is one of the two major metabolites, alongside a glutathione (B108866) conjugate. tandfonline.comtandfonline.com Both of these metabolites are believed to be formed via an epoxide intermediate. tandfonline.comnih.gov The formation of this epoxide is linked to the cytochrome P-450 enzyme system, as inhibitors like SKF-525A were found to block the production of both the dihydrodiol and the glutathione conjugate. tandfonline.comtandfonline.com
| Metabolite | Precursor | Proposed Intermediate | Formation Pathway | Key Findings |
| This compound | Pravastatin | 4'aβ,5'β-epoxide | Non-enzymic hydrolysis of the epoxide intermediate. nih.gov | A major metabolite in isolated rat hepatocytes. tandfonline.comtandfonline.com |
| Glutathione Conjugate | Pravastatin | 4'aβ,5'β-epoxide | Enzymic reaction involving glutathione. nih.gov | Another major metabolite in isolated rat hepatocytes. tandfonline.comtandfonline.com |
Implications for Drug Metabolism Research and Metabolite-Driven Drug Discovery
The study of this compound formation has important implications for drug metabolism research. The elucidation of its metabolic pathway from pravastatin via an epoxide intermediate highlights the complex biotransformation processes that drugs can undergo. tandfonline.comtandfonline.comnih.gov This knowledge is vital for predicting potential drug-drug interactions. For instance, co-administered drugs that induce or inhibit the specific cytochrome P-450 isoenzymes responsible for epoxide formation could alter the metabolic profile of pravastatin, leading to variations in clinical outcomes. researchgate.net
Furthermore, the characterization of metabolites like this compound is a cornerstone of metabolite-driven drug discovery. While this particular metabolite appears to be inactive, the systematic investigation of all major metabolites is essential. In some cases, metabolites can possess their own therapeutic activities or, conversely, contribute to adverse effects. A thorough understanding of a drug's complete metabolic fate, including the formation and activity of metabolites like this compound, is therefore critical for the development of safer and more effective medications.
Development of Standardized Analytical Protocols for this compound Characterization
The detection and quantification of this compound, both as a metabolite in biological systems and as a potential impurity in pharmaceutical formulations, necessitates robust and standardized analytical methods. Dihydro analogues of statins are known byproducts of their fermentative production. nih.govnih.gov Crucially, these dihydro impurities may not be detectable by standard pharmacopeia methods that rely on UV detection at specific wavelengths, as the saturation of the double bond alters the chromophore. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) has proven to be an effective technique for detecting and identifying dihydropravastatin in commercial pravastatin formulations. nih.govnih.gov Further research should focus on developing and validating standardized LC-MS or other sensitive analytical protocols for the routine characterization and quantification of this compound. This would involve establishing reference standards, optimizing chromatographic separation, and defining mass spectrometric parameters for unambiguous identification. Such standardized methods are essential for quality control in drug manufacturing and for enabling further research into the pharmacokinetics and biological relevance of this metabolite.
| Analytical Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Standard analysis of pravastatin in pharmaceutical dosage forms. nih.govpharmatutor.org | May not detect dihydro-impurities due to altered UV absorption. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and identification of this compound in commercial formulations and biological samples. nih.govnih.gov | High sensitivity and specificity; enables structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of metabolites. tandfonline.com | Used to confirm the structure of this compound isolated from rat hepatocytes. tandfonline.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
